molecular formula C12H18O3 B13021365 Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13021365
M. Wt: 210.27 g/mol
InChI Key: VOLJMPZVGNADQZ-UHFFFAOYSA-N
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Description

Ethylendo-9-oxobicyclo[331]nonane-3-carboxylate is a chemical compound with the molecular formula C12H18O3 It is a bicyclic compound featuring a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation and esterification steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate may involve large-scale Diels-Alder reactions using continuous flow reactors to optimize efficiency and scalability. The process includes rigorous purification steps such as distillation and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone and ester groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Ethylendo-9-oxobicyclo[3.3.1]nonane-3-carboxylate can be compared with other bicyclic compounds such as:

  • 9-oxabicyclo[3.3.1]nonane-3-carboxylate
  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane

These compounds share similar structural features but differ in their functional groups and heteroatoms, which can significantly influence their chemical reactivity and biological activity. The presence of different heteroatoms (e.g., sulfur, selenium) can lead to unique properties and applications, making each compound distinct in its own right .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C12H18O3/c1-2-15-12(14)10-6-8-4-3-5-9(7-10)11(8)13/h8-10H,2-7H2,1H3

InChI Key

VOLJMPZVGNADQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCCC(C1)C2=O

Origin of Product

United States

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